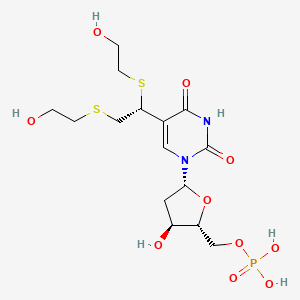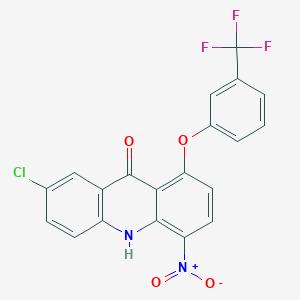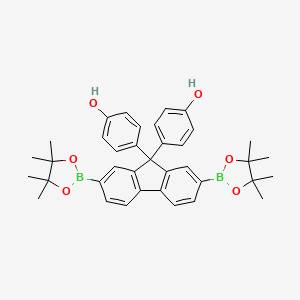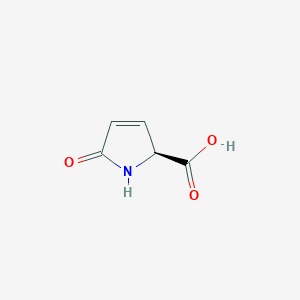
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid is an organic compound with a unique structure that includes a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a keto acid can lead to the formation of the desired pyrrole ring structure. The reaction conditions typically involve the use of a catalyst and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
化学反応の分析
Types of Reactions
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, leveraging its unique chemical properties.
作用機序
The mechanism by which (2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.
類似化合物との比較
Similar Compounds
- (2S)-2-hydroxyoctanoic acid
- Dimethyl sulfoxide
- Cyclopropanecarboxylic acid derivatives
Uniqueness
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid is unique due to its specific structure, which includes a pyrrole ring and a keto group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
分子式 |
C5H5NO3 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC名 |
(2S)-5-oxo-1,2-dihydropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c7-4-2-1-3(6-4)5(8)9/h1-3H,(H,6,7)(H,8,9)/t3-/m0/s1 |
InChIキー |
BAQXAKWDKIIPEC-VKHMYHEASA-N |
異性体SMILES |
C1=CC(=O)N[C@@H]1C(=O)O |
正規SMILES |
C1=CC(=O)NC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((2S,3S,4R,5R)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12938028.png)
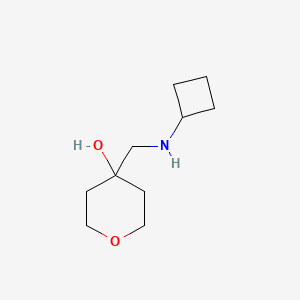
![Benzamide, N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12938045.png)

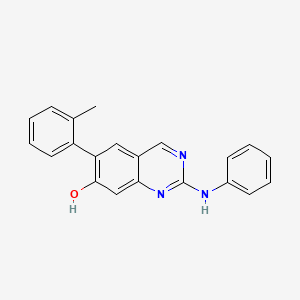

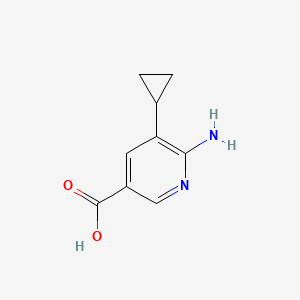
![Benzenemethanol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12938077.png)
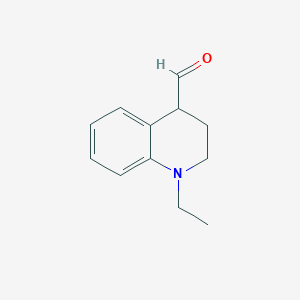
![1H-Imidazole-4-carboxylic acid, 4,5-dihydro-2-[[[(phenylmethoxy)carbonyl]amino]methyl]-, methyl ester, (S)-](/img/structure/B12938091.png)
![Cyclohexanol, 1-[1-[2-(methylthio)phenyl]-1H-imidazol-2-yl]-](/img/structure/B12938092.png)
